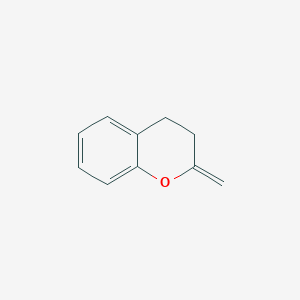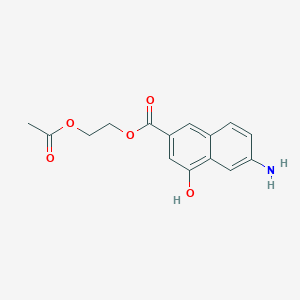
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is an organic compound with the molecular formula C15H15NO5 and a molecular weight of 289.28 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with amino, hydroxy, and acetyloxyethyl ester groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester typically involves the esterification of 6-amino-4-hydroxy-2-naphthoic acid with 2-(acetyloxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 6-amino-4-oxo-2-naphthoic acid.
Reduction: Formation of 6-amino-4-hydroxy-2-naphthylamine.
Substitution: Formation of 6-amino-4-hydroxy-2-naphthoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The acetyloxyethyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthoic acid: A simpler analog with a carboxylic acid group instead of the ester group.
6-Amino-4-hydroxy-2-naphthoic acid: Lacks the acetyloxyethyl ester group.
2,6-Naphthalenedicarboxylic acid: Contains two carboxylic acid groups instead of the amino and hydroxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 6-amino-4-hydroxy-, 2-(acetyloxy)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H15NO5 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
2-acetyloxyethyl 6-amino-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-9(17)20-4-5-21-15(19)11-6-10-2-3-12(16)8-13(10)14(18)7-11/h2-3,6-8,18H,4-5,16H2,1H3 |
InChI-Schlüssel |
UTZDMGVQWJMZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCOC(=O)C1=CC(=C2C=C(C=CC2=C1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


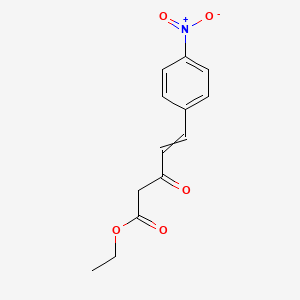

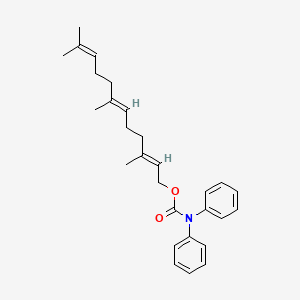
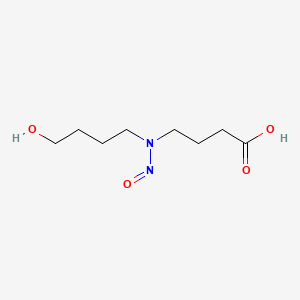

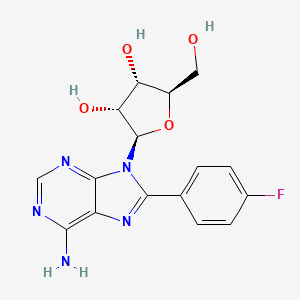
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
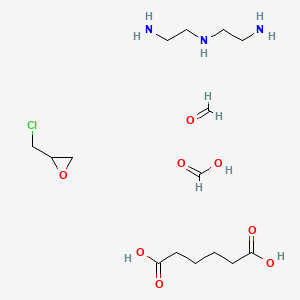
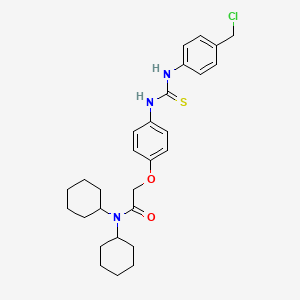
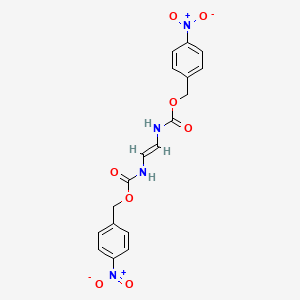
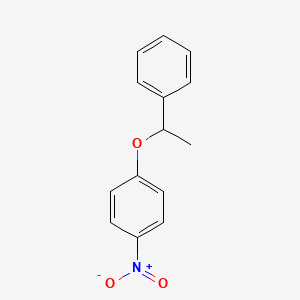
![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
